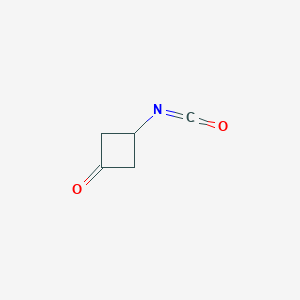

3-Isocyanatocyclobutan-1-one

Description

Historical Context of Cyclobutanone (B123998) and Isocyanate Chemistry

The study of cyclobutane (B1203170) derivatives dates back to the early 20th century, with the first synthesis of cyclobutane itself reported in 1907. sigmaaldrich.com Cyclobutanones, as a class of compounds, have long been recognized for their unique reactivity, which is a direct consequence of their inherent ring strain. smolecule.comwikipedia.org This strain makes them susceptible to a variety of ring-opening, ring-expansion, and rearrangement reactions, positioning them as valuable intermediates in the synthesis of more complex molecules. smolecule.com The development of methods for the functionalization of the cyclobutanone ring has further expanded their utility in synthetic chemistry. smolecule.com

Parallel to the exploration of strained rings, isocyanate chemistry has a rich history, with the first synthesis of an isocyanate by Wurtz in 1848. sigmaaldrich.com Isocyanates are characterized by the highly reactive -N=C=O functional group. wikipedia.orgthieme-connect.de This group readily reacts with a wide range of nucleophiles, including alcohols, amines, and even water, to form urethanes, ureas, and carbamic acids, respectively. wikipedia.org The versatility of isocyanates has made them indispensable in the production of polymers, particularly polyurethanes, as well as in the synthesis of pharmaceuticals and agrochemicals. thieme-connect.de The primary industrial method for isocyanate production involves the reaction of amines with phosgene (B1210022), a hazardous reagent, which has spurred research into safer and more sustainable synthetic routes. wikipedia.orgthieme-connect.de

Rationale for Research Focus on 3-Isocyanatocyclobutan-1-one

The scientific interest in this compound stems from the unique combination of a strained cyclobutanone ring and a reactive isocyanate group within the same molecule. This arrangement offers the potential for novel and complex chemical transformations. The inherent ring strain of the cyclobutane core can influence the reactivity of both the ketone and isocyanate functionalities, potentially leading to reaction pathways not observed in their acyclic or unstrained cyclic counterparts.

The bifunctional nature of this compound makes it a particularly attractive building block for the synthesis of heterocyclic compounds. openaccessjournals.comsrdorganics.com The ketone can act as an electrophile or be converted into a nucleophile via enolate formation, while the isocyanate is a potent electrophile. This dual reactivity allows for the possibility of intramolecular reactions, where the two functional groups react with each other or with an external reagent in a sequential or concerted manner to form new ring systems. Such transformations are highly valuable in diversity-oriented synthesis, where the goal is to rapidly generate libraries of complex and structurally diverse molecules for biological screening.

Overview of Key Research Avenues for this compound

While dedicated research on this compound is still emerging, several key research avenues can be envisioned based on the known reactivity of its constituent functional groups.

A primary area of investigation will undoubtedly be its use in the synthesis of novel heterocyclic scaffolds . The intramolecular reaction between the ketone and isocyanate moieties, or their reaction with a single reagent that can engage both functional groups, could lead to the formation of unique bicyclic or spirocyclic systems. These scaffolds are of significant interest in medicinal chemistry as they can provide access to new regions of chemical space. openaccessjournals.comsrdorganics.com

Another important research direction will be the exploration of its intermolecular reactions . By selectively reacting one functional group while leaving the other intact, this compound can serve as a versatile intermediate for the introduction of the cyclobutanone or isocyanate motif into larger molecules. For instance, the isocyanate could be reacted with a variety of nucleophiles to generate a library of substituted cyclobutanones, which could then undergo further transformations.

Finally, the development of efficient and stereocontrolled synthetic routes to this compound and its derivatives will be crucial for unlocking its full potential. The ability to control the stereochemistry of substituents on the cyclobutane ring would be of paramount importance for applications in medicinal chemistry, where the three-dimensional arrangement of atoms is critical for biological activity.

Structure

3D Structure

Properties

IUPAC Name |

3-isocyanatocyclobutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2/c7-3-6-4-1-5(8)2-4/h4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVAGVVILRBOOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1=O)N=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Isocyanatocyclobutan 1 One

Chemo- and Regioselective Synthesis Strategies

Precursor-Based Routes to 3-Isocyanatocyclobutan-1-one

The most direct synthetic routes to this compound rely on the transformation of carefully chosen precursors. A key precursor is 3-oxocyclobutane-1-carboxylic acid . The synthesis of this acid can be achieved through various methods, including the cyclocondensation of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane, followed by hydrolysis. Another approach involves a three-step reaction starting from acetone, bromine, and malononitrile. google.com

With 3-oxocyclobutane-1-carboxylic acid in hand, a common strategy to introduce the isocyanate functionality is through the Curtius rearrangement . This reaction proceeds via a 3-oxocyclobutane-1-carbonyl azide (B81097) intermediate. The carboxylic acid is first converted to the corresponding acyl azide, typically by reaction with an azide source like diphenylphosphoryl azide (DPPA). Subsequent thermal or photochemical rearrangement of the acyl azide leads to the formation of this compound with the expulsion of nitrogen gas. Current time information in Bangalore, IN.nih.gov

Theoretical studies, specifically using DFT (Density Functional Theory) calculations, have shed light on the mechanism of the Curtius rearrangement for 3-oxocyclobutane-1-carbonyl azide. researchgate.netcdnsciencepub.comdnu.dp.ua These studies indicate that the reaction can proceed through both a concerted and a stepwise mechanism. However, the concerted pathway, where the alkyl group migrates simultaneously with the loss of the nitrogen molecule, is energetically favored and proceeds significantly faster than the stepwise pathway. researchgate.netresearchgate.net

| Parameter | Concerted Mechanism | Stepwise Mechanism |

| Relative Rate | 104-105 times faster | Slower |

| Thermodynamic Favorability | Dominant pathway | Less favorable |

| Data derived from theoretical DFT studies on the Curtius rearrangement of 3-oxocyclobutane-1-carbonyl azide. researchgate.netresearchgate.net |

Another viable precursor-based route starts with 3-aminocyclobutan-1-one . This amino ketone can be converted to the target isocyanate through phosgenation or by using a phosgene (B1210022) equivalent. This method offers a more direct conversion of the amine to the isocyanate but often involves the use of highly toxic reagents.

Multicomponent Reactions Incorporating Isocyanate and Cyclobutanone (B123998) Moieties

While specific multicomponent reactions (MCRs) for the direct synthesis of this compound are not extensively documented, the principles of MCRs offer a promising avenue for its construction. MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. Conceptually, a reaction involving a cyclobutane (B1203170) precursor, an isocyanate source, and a third component could be envisioned to assemble the target molecule or a close derivative in a highly convergent manner.

Novel Catalytic Approaches to this compound Formation

Catalytic methods provide elegant and efficient alternatives for the synthesis of complex molecules like this compound, often with high levels of selectivity and under milder reaction conditions.

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis and the construction of complex molecular frameworks. While a direct organocatalytic synthesis of this compound has not been explicitly reported, organocatalytic methods have been successfully applied to the synthesis and functionalization of cyclobutanone derivatives. bohrium.commdpi.com For instance, enantioselective Michael additions to cyclobutanones, catalyzed by chiral amines, can be used to introduce substituents at the 2-position with high stereocontrol. nih.gov Such strategies could potentially be adapted to introduce a nitrogen-containing functional group that can then be converted to the isocyanate.

Furthermore, organocatalysts have been employed in the ring expansion of cyclobutanones, highlighting the versatility of these catalysts in manipulating strained ring systems. nih.gov

Transition Metal-Catalyzed Syntheses

Transition metal catalysis offers a broad spectrum of reactions for the formation and functionalization of cyclic compounds. Although specific applications for the synthesis of this compound are still developing, related methodologies suggest potential pathways. For example, palladium-catalyzed cross-coupling reactions have been used for the asymmetric allylic alkylation of cyclobutanone derivatives. thieme-connect.com Transition metal-catalyzed C-H activation and annulation reactions are also powerful tools for constructing functionalized ring systems. rsc.org

A plausible, though underexplored, strategy could involve a transition metal-catalyzed carbonylation of a suitable 3-substituted cyclobutane precursor.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of synthesizing this compound, several aspects can be considered to enhance the sustainability of the process.

A key focus is the avoidance of hazardous reagents like phosgene, which is traditionally used for the synthesis of isocyanates from amines. Phosgene-free routes, such as the Curtius rearrangement, are therefore inherently greener. researchgate.net The Staudinger–aza-Wittig reaction, which can utilize carbon dioxide as a C1 source to convert azides to isocyanates, represents another green alternative. beilstein-journals.org

The development of catalytic methods, both organocatalytic and transition metal-catalyzed, aligns with green chemistry principles by reducing the amount of reagents required and often allowing for milder reaction conditions, thus saving energy. google.com Furthermore, designing syntheses with high atom economy, where a maximal number of atoms from the reactants are incorporated into the final product, is a central tenet of green chemistry. Multicomponent reactions are particularly advantageous in this regard.

Solvent-Free and Water-Mediated Protocols

The push to minimize or eliminate the use of hazardous organic solvents has led to the exploration of alternative reaction media. Water, as nature's solvent, and solvent-free conditions represent two of the most promising avenues in green chemistry.

Solvent-Free Synthesis:

Solvent-free reactions, often conducted through mechanochemistry (grinding) or thermal activation, offer significant environmental benefits. By eliminating the solvent, these methods reduce waste, simplify product isolation, and can sometimes lead to faster reaction times and improved yields. For the synthesis of this compound, a hypothetical solvent-free approach could involve the direct reaction of precursors in the solid state, potentially activated by grinding or microwave irradiation. This approach avoids the environmental and health hazards associated with volatile organic compounds.

Water-Mediated Synthesis:

Water is an attractive solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds often have low solubility in water, "on-water" reactions can sometimes proceed with enhanced reactivity and selectivity. A potential water-mediated synthesis of this compound could leverage water as the solvent for key steps, such as the formation of the cyclobutane ring or the introduction of the isocyanate group. The use of phase-transfer catalysts or surfactants might be employed to facilitate the reaction between organic reactants in an aqueous medium. Recent advancements have demonstrated the successful synthesis of complex molecules, such as halide solid electrolytes, in aqueous media, highlighting the growing potential of this approach.

The following table outlines hypothetical comparative data for the synthesis of a related cyclobutane intermediate, illustrating the potential advantages of these green protocols.

| Parameter | Conventional Synthesis (Toluene) | Solvent-Free (Grinding) | Water-Mediated |

| Reaction Time | 12 hours | 2 hours | 4 hours |

| Yield (%) | 75 | 85 | 80 |

| Solvent Waste | High | None | Low (Water) |

| Energy Input | High (Reflux) | Low (Mechanical) | Moderate |

This table is illustrative and based on general principles of green chemistry applied to analogous reactions, as specific data for this compound is not available.

Atom Economy and Efficiency Considerations

Beyond the choice of solvent, the intrinsic efficiency of a chemical transformation is a cornerstone of green chemistry, best quantified by the concept of atom economy.

Atom Economy:

Introduced by Barry Trost, atom economy measures the proportion of reactant atoms that are incorporated into the desired final product. A reaction with 100% atom economy is one where all the atoms of the reactants are found in the product, with no byproducts. Designing a synthetic route for this compound with high atom economy would involve favoring addition and cycloaddition reactions over substitutions and eliminations, which inherently generate waste. For instance, a [2+2] cycloaddition to form the cyclobutane ring would be highly atom-economical.

The formula for calculating atom economy is:

Efficiency Metrics:

The following table presents a hypothetical analysis of different synthetic routes to a key intermediate, showcasing the impact of reaction type on atom economy.

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Substitution | A + B | C | D | < 100 |

| Addition | X + Y | Z | None | 100 |

| Cycloaddition | E + F | G | None | 100 |

This table illustrates the principle of atom economy. Specific values would depend on the molecular weights of the actual reactants and products in a given synthesis of this compound.

By prioritizing solvent-free and water-mediated conditions and designing synthetic pathways with high atom economy, the production of this compound can align with the principles of modern, sustainable chemical manufacturing.

Elucidation of Reaction Mechanisms and Kinetics of 3 Isocyanatocyclobutan 1 One

Nucleophilic Additions to the Isocyanate Group

The isocyanate group (-N=C=O) is a potent electrophile, making it highly susceptible to attack by nucleophiles. This reactivity is a cornerstone of its synthetic utility.

Mechanism of Alcohol and Amine Additions

The addition of alcohols and amines to the isocyanate moiety of 3-Isocyanatocyclobutan-1-one proceeds through a well-established nucleophilic addition mechanism. The carbon atom of the isocyanate group is electron-deficient due to the high electronegativity of the adjacent nitrogen and oxygen atoms, rendering it highly electrophilic. rsc.org

The reaction is initiated by the nucleophilic attack of the lone pair of electrons from the oxygen of an alcohol or the nitrogen of an amine on the electrophilic carbon of the isocyanate. This concerted step leads to the formation of a transient, unstable tetrahedral intermediate. masterorganicchemistry.com This intermediate then rapidly undergoes a proton transfer, either from the attacking nucleophile itself (in the case of a neutral amine or alcohol) or from the solvent, to the nitrogen atom. This results in the formation of a stable carbamate (B1207046) (from alcohol addition) or a urea (B33335) derivative (from amine addition).

The general mechanism can be summarized as follows:

Nucleophilic Attack: The nucleophile (alcohol or amine) attacks the carbonyl carbon of the isocyanate.

Intermediate Formation: A tetrahedral intermediate is formed.

Proton Transfer: A proton is transferred to the nitrogen atom, yielding the final product.

The rate of these reactions is influenced by the nucleophilicity of the attacking species and the steric hindrance around the isocyanate group. Generally, amines are more nucleophilic than alcohols and thus react more rapidly.

Table 1: General Reaction Scheme for Nucleophilic Addition to this compound

| Reactant | Nucleophile | Product |

| This compound | R-OH (Alcohol) | Cyclobutyl Carbamate |

| This compound | R-NH2 (Amine) | Cyclobutyl Urea |

Stereochemical Outcomes of Nucleophilic Additions

A significant aspect of the nucleophilic addition to the isocyanate group in this compound is the potential for creating a new stereocenter, particularly when the attacking nucleophile is chiral or when the reaction leads to the formation of a chiral product. The isocyanate group is planar, allowing the nucleophile to attack from either face of the molecule with equal probability. chemguide.co.uk

In the absence of any chiral influence (such as a chiral catalyst or a chiral reactant), the nucleophilic attack on the prochiral center of the isocyanate will result in a racemic mixture of enantiomers. This is because the transition states leading to the two enantiomers are energetically equivalent. chemguide.co.uksavemyexams.com

However, the introduction of a chiral catalyst or a chiral auxiliary can induce stereoselectivity, leading to the preferential formation of one enantiomer over the other. The catalyst can create a chiral environment around the substrate, favoring attack from one specific face.

Cycloaddition Reactions Involving this compound

The presence of both a strained cyclobutanone (B123998) ring and a reactive isocyanate group allows this compound to participate in a variety of cycloaddition reactions, offering pathways to more complex cyclic and heterocyclic structures.

[2+2] Cycloadditions to the Cyclobutanone Ring

The cyclobutane (B1203170) ring itself is a product of [2+2] cycloaddition reactions. nih.gov While the cyclobutanone in this compound is already formed, it can potentially undergo further reactions. More commonly, the synthesis of the cyclobutanone core of this molecule would involve a [2+2] cycloaddition. For instance, the reaction of a ketene (B1206846) with an appropriate alkene can lead to the formation of a cyclobutanone ring. pku.edu.cn The inherent ring strain in the cyclobutanone can also be exploited in ring-expansion or rearrangement reactions. researchgate.net Photochemical [2+2] cycloadditions are also a key method for the synthesis of cyclobutane rings. researchgate.net

[4+2] Cycloadditions to the Isocyanate Functionality

The isocyanate group can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. libretexts.org In such a reaction, the C=N double bond of the isocyanate can react with a conjugated diene. This type of reaction is a powerful tool for the synthesis of six-membered nitrogen-containing heterocyclic compounds. nih.govacs.org

The reaction is typically thermally promoted and proceeds through a concerted mechanism, leading to a high degree of stereospecificity. The regioselectivity of the addition is governed by the electronic properties of both the diene and the isocyanate. Electron-donating groups on the diene and electron-withdrawing groups on the dienophile (in this case, the isocyanate) generally accelerate the reaction. The use of catalysts can also influence the rate and selectivity of these cycloadditions. nih.gov

Table 2: Hypothetical [4+2] Cycloaddition of this compound

| Diene | Dienophile | Product Type |

| 1,3-Butadiene | This compound | Tetrahydropyridinone derivative |

| Cyclopentadiene | This compound | Bicyclic lactam |

Mechanistic Pathways of Heterocyclic Annulations

Heterocyclic annulation refers to the formation of a new heterocyclic ring fused to an existing ring system. This compound is a versatile precursor for such transformations. For example, intramolecular reactions can lead to the formation of fused heterocyclic systems.

One plausible pathway involves the initial nucleophilic addition of a tethered functional group within the same molecule to the isocyanate moiety. Subsequent cyclization and rearrangement steps can then lead to the formation of a new heterocyclic ring fused to the cyclobutane core. These reactions can be promoted by heat or by catalysts and can lead to a diverse array of complex molecular architectures. dicp.ac.cnnih.gov The formation of such annulated heterocycles is of significant interest in medicinal chemistry due to the prevalence of these motifs in biologically active compounds. wikipedia.org

Ring-Opening and Rearrangement Reactions of the Cyclobutanone Core

The significant ring strain inherent in the cyclobutane ring makes the cyclobutanone core of this compound susceptible to various ring-opening and rearrangement reactions. These transformations can be initiated by thermal, photochemical, or catalytic (acid or base) means. The isocyanate group at the 3-position, being a strong electron-withdrawing group, is expected to influence the regioselectivity and kinetics of these reactions.

Thermally Induced Ring-Opening Processes

Upon heating, cyclobutanones can undergo electrocyclic ring-opening to form vinyl ketenes. richmond.edu This process is governed by the principles of orbital symmetry. For this compound, thermal activation is predicted to induce a conrotatory ring-opening of the C2-C3 or C3-C4 bond. The high temperatures required for this transformation may also lead to reactions involving the isocyanate group, such as polymerization or decomposition. canada.cakglmeridian.com

The thermal decomposition of cyclobutanone itself primarily yields ethylene (B1197577) and ketene through a concerted [2+2] cycloreversion. researchgate.net However, for substituted cyclobutenes, which can be formed from cyclobutanones, the substitution pattern significantly influences the product distribution of the subsequent thermal ring-opening. rsc.org In the case of this compound, two primary pathways for ring-opening can be postulated, leading to different vinyl ketene intermediates. The stability of these intermediates and the transition states leading to them would determine the major product.

Table 1: Predicted Products of Thermally Induced Ring-Opening of this compound

| Pathway | Intermediate | Final Product (after trapping with a nucleophile, e.g., alcohol) |

| A | 2-Isocyanato-1-ketene-3-butene | Substituted butenoic acid ester |

| B | 3-Isocyanato-1-ketene-2-butene | Substituted butenoic acid ester |

Note: The data in this table is predictive and based on the general reactivity of substituted cyclobutanones.

Photochemical Rearrangements

Photochemical excitation of cyclobutanones typically leads to a variety of rearrangements, including ring expansion, decarbonylation, and cleavage into an alkene and a ketene. researchgate.netacs.org For cyclobutanone, photochemical ring expansion to form an oxacarbene intermediate is a known singlet state reaction. Current time information in Durgapur, IN. The presence and nature of substituents on the four-membered ring can significantly affect the quantum yield and the preferred reaction pathway. researchgate.net

For this compound, irradiation with UV light is expected to promote the n-π* transition of the carbonyl group. Subsequent intersystem crossing to the triplet state or reaction from the singlet excited state could lead to several outcomes. A plausible photochemical rearrangement is the 1,3-acyl shift, which would result in the formation of a bicyclic intermediate that could then rearrange further. researchgate.net Another possibility is the oxa-di-π-methane rearrangement if suitable unsaturation is present or induced.

Table 2: Potential Photochemical Rearrangement Products of this compound

| Reaction Type | Intermediate | Potential Product |

| Ring Expansion | Oxacarbene | γ-Lactone derivative |

| 1,3-Acyl Shift | Bicyclic keto-isocyanate | Rearranged isomeric isocyanate |

| Decarbonylation | Cyclopropyl isocyanate radical | Isocyanatocyclopropane |

Note: The data in this table is predictive and based on established photochemical reactions of substituted cyclobutanones.

Acid- and Base-Catalyzed Transformations

Both the ketone and isocyanate functionalities of this compound are susceptible to acid and base catalysis.

Acid-Catalyzed Reactions: In the presence of acid, the carbonyl oxygen can be protonated, activating the cyclobutanone ring towards nucleophilic attack or rearrangement. beilstein-journals.org For some substituted cyclobutanones, acid catalysis can promote ring-opening reactions. researchgate.net The isocyanate group can also be activated by acids, facilitating its reaction with nucleophiles. nih.govnoaa.gov A Lewis acid-catalyzed decarbonylation of isocyanates has also been reported. nih.gov For this compound, acid catalysis could lead to a Baeyer-Villiger type oxidation if a suitable oxidant is present, yielding a lactone. colab.wsthieme-connect.combeilstein-journals.org The reaction of 3-substituted cyclobutanones with hydrogen peroxide in the presence of a chiral Brønsted acid catalyst has been shown to produce enantiomerically enriched γ-lactones. colab.wsthieme-connect.com

Base-Catalyzed Reactions: Bases can catalyze a variety of reactions for both functional groups. For the cyclobutanone, a base can facilitate enolate formation, leading to aldol-type reactions or other α-functionalizations. nih.govnih.gov Alkoxide-induced ring-opening of 2-vinylcyclobutanones is a known transformation leading to cycloalkene carboxylic acid esters. beilstein-journals.org The isocyanate group readily reacts with nucleophiles, and these reactions are often base-catalyzed. rsc.orgnih.govacs.orgacs.org For instance, in the presence of a base, alcohols react with isocyanates to form carbamates. acs.org Water reacts to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. wikipedia.orgrsc.org The resulting amine can then react with another molecule of the isocyanate to form a urea derivative.

Table 3: Predicted Products of Acid- and Base-Catalyzed Transformations

| Catalyst | Reaction Type | Potential Product(s) |

| Acid | Baeyer-Villiger Oxidation (with H₂O₂) | γ-lactone-β-isocyanate |

| Acid | Ring-opening/Rearrangement | Unsaturated keto-isocyanate |

| Base | Aldol (B89426) Condensation (intermolecular) | Dimeric aldol product |

| Base | Reaction with Nucleophile (e.g., ROH) | Urethane-substituted cyclobutanone |

| Base | Hydrolysis and subsequent reaction | Amino-substituted cyclobutanone or polymeric ureas |

Note: The data in this table is predictive and based on the known reactivity of cyclobutanones and isocyanates under acidic and basic conditions.

Strategic Applications of 3 Isocyanatocyclobutan 1 One As a Versatile Synthetic Building Block

Construction of Nitrogen-Containing Heterocycles

The isocyanate functional group is a powerful tool for the synthesis of a wide array of nitrogen-containing compounds due to its reactivity with a broad range of nucleophiles. wikipedia.org

Synthesis of Ureas, Carbamates, and Urethanes

The synthesis of ureas, carbamates, and urethanes from isocyanates is a fundamental transformation in organic chemistry. nih.gov The general reactions are as follows:

Ureas: The reaction of an isocyanate with a primary or secondary amine yields a substituted urea (B33335).

Carbamates/Urethanes: The reaction of an isocyanate with an alcohol results in the formation of a carbamate (B1207046), also known as a urethane.

For 3-Isocyanatocyclobutan-1-one, these reactions would proceed as shown in the table below. The presence of the cyclobutanone (B123998) moiety introduces a unique structural feature into the resulting products, which could be valuable for creating libraries of compounds for biological screening.

| Reaction Type | Reactant | Product Structure | Product Class |

| Urea Formation | R¹R²NH | Substituted Urea | |

| Carbamate Formation | R³OH | Carbamate (Urethane) |

Formation of Imidazolidinones, Oxazolidinones, and Thiazolidinones

The synthesis of five-membered heterocycles such as imidazolidinones, oxazolidinones, and thiazolidinones can be envisioned through intramolecular cyclization reactions or by using bifunctional reagents that react with the isocyanate group. For instance, reacting this compound with an amino alcohol could lead to a hydroxy-functionalized urea, which could then potentially undergo an intramolecular reaction to form an oxazolidinone ring, although this would compete with intermolecular polymerization.

Pyrrolidinone and Piperidinone Ring Systems from Ring Expansion

Cyclobutanone derivatives are known to undergo ring expansion reactions under various conditions. It is plausible that derivatives of this compound could be used to synthesize larger heterocyclic systems like pyrrolidinones (five-membered rings) or piperidinones (six-membered rings). However, no specific methodologies employing this particular starting material have been reported.

Role in Total Synthesis of Complex Natural Products and Pharmaceuticals

The unique, strained cyclobutane (B1203170) ring combined with the reactive isocyanate makes this compound a potentially interesting fragment for incorporation into complex molecules.

Introduction of Key Functional Groups and Stereocenters

The structure of this compound contains a ketone and an isocyanate. These functional groups allow for the introduction of diverse substituents. Furthermore, the cyclobutane ring has stereocenters that could be controlled or modified in subsequent synthetic steps. If the starting material were available in an enantiomerically pure form, it could serve as a chiral building block to introduce specific stereochemistry into a target molecule.

Late-Stage Functionalization Strategies

Late-stage functionalization involves modifying a complex molecule in the final steps of a synthesis. A building block like this compound is generally not used in late-stage functionalization. Instead, this strategy typically involves the modification of C-H bonds or other relatively inert positions on an already assembled molecular scaffold.

Development of Advanced Materials and Functional Molecules

Precursors for Polymer Synthesis

There is no available research data detailing the use of this compound as a monomer or precursor for polymer synthesis. The reactivity of the isocyanate group and the strained cyclobutanone ring suggests potential for polymerization, theoretically leading to novel polyurethanes or other polymer architectures. However, without experimental evidence, any discussion on reaction mechanisms, polymer properties, or specific applications would be purely speculative.

Scaffold for Supramolecular Chemistry

Similarly, the application of this compound as a scaffold for supramolecular chemistry is not documented in accessible scientific literature. The molecule possesses potential sites for non-covalent interactions, such as the carbonyl group and the isocyanate moiety, which could theoretically participate in hydrogen bonding or other intermolecular forces to form larger, organized structures. Nevertheless, a lack of published studies in this area means that no concrete examples or detailed findings can be presented.

Advanced Spectroscopic and Structural Characterization of 3 Isocyanatocyclobutan 1 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for the definitive structural elucidation of 3-isocyanatocyclobutan-1-one in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) experiments would provide an unambiguous assignment of all proton and carbon signals and confirm the connectivity of the molecule.

2D NMR Techniques for Structural Assignment (COSY, HSQC, HMBC)

The structure of this compound features three distinct proton environments and four carbon environments. The protons on the cyclobutane (B1203170) ring form a complex spin system. 2D NMR techniques are indispensable for deciphering these relationships. tandfonline.com

¹H-¹H Correlation Spectroscopy (COSY): This experiment would reveal the coupling relationships between adjacent protons. A cross-peak would be expected between the methine proton at the C3 position (H3) and the methylene (B1212753) protons at the C2 and C4 positions (H2/H4). Similarly, the geminal protons at C2 and C4 would show correlations to each other.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates each proton signal directly to the carbon atom to which it is attached. It would definitively link the H3 signal to the C3 carbon bearing the isocyanate group, and the H2/H4 signals to the C2/C4 carbons adjacent to the carbonyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations | Key HMBC Correlations |

|---|---|---|---|---|

| C1 (C=O) | - | ~205-215 | - | H2, H4 |

| C2/C4 (-CH₂-) | ~3.0-3.5 | ~45-55 | H3, H2'/H4' (geminal) | C1, C3 |

| C3 (-CH-) | ~4.0-4.5 | ~50-60 | H2, H4 | C2, C4, C(NCO) |

| -NCO | - | ~120-130 | - | H3 |

Dynamic NMR Studies of Conformation and Exchange Processes

The cyclobutane ring is not planar but exists in a puckered conformation. This puckering is a dynamic process where the ring rapidly inverts between two equivalent (or non-equivalent if substituted) puckered states at room temperature. researchgate.net

Dynamic NMR spectroscopy, which involves recording spectra at various temperatures, is the ideal method to study this process. At room temperature, the ring inversion is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of inversion slows. At a sufficiently low temperature (the coalescence temperature), the signals for the pseudo-axial and pseudo-equatorial protons would broaden and eventually resolve into separate signals. By analyzing the spectra at different temperatures, it is possible to calculate the activation energy (energy barrier) for the ring-inversion process, providing valuable insight into the conformational flexibility of the molecule. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides key information about the functional groups present in a molecule and can also offer insights into its conformational properties.

Characteristic Absorption Bands of Isocyanate and Cyclobutanone (B123998)

Both the isocyanate and cyclobutanone functional groups have highly characteristic and intense absorption bands in the infrared spectrum, making them easily identifiable.

Isocyanate (-N=C=O) Group: The most prominent feature of an isocyanate is its strong, sharp absorption band corresponding to the asymmetric stretching vibration of the -N=C=O group. This band typically appears in a relatively clear region of the spectrum, between 2240 and 2280 cm⁻¹. spectroscopyonline.com Its high intensity is due to the large change in dipole moment during the vibration.

Cyclobutanone (C=O) Group: The carbonyl stretching vibration of a cyclobutanone is found at a significantly higher frequency (~1780-1800 cm⁻¹) compared to that of an acyclic ketone (~1715 cm⁻¹). This shift to a higher wavenumber is a direct consequence of the increased ring strain in the four-membered ring, which leads to a stronger, shorter C=O bond.

Table 2: Principal Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Asymmetric Stretch | -N=C=O | 2240 - 2280 | Very Strong, Sharp |

| Carbonyl Stretch | C=O | 1780 - 1800 | Strong |

| C-H Stretch | Aliphatic CH, CH₂ | 2850 - 3000 | Medium |

| Symmetric Stretch | -N=C=O | ~1400 - 1450 | Medium (often weak in IR) |

| Ring Deformation | Cyclobutane | (Fingerprint Region) | Variable |

Conformational Analysis via Vibrational Frequencies

The puckered nature of the cyclobutane ring means the isocyanate substituent at the C3 position can exist in either a pseudo-axial or pseudo-equatorial orientation. These two conformers would have slightly different energies and their relative populations would be temperature-dependent.

Vibrational spectroscopy can potentially distinguish between these conformers. researchgate.net The exact frequencies of the C-N stretching vibration and various ring deformation modes are sensitive to the local geometry. researchgate.net Therefore, it is possible that distinct bands corresponding to the axial and equatorial conformers could be resolved, particularly at low temperatures. In such cases, the relative intensities of these bands could be used to estimate the equilibrium constant and the free energy difference between the conformers. Computational modeling is often used in conjunction with experimental spectra to assign specific vibrational modes to each conformer. ifo.lviv.ua

Mass Spectrometry (MS) for Elucidating Reaction Pathways

Mass spectrometry is a destructive technique that provides information on the molecular weight of a compound and its fragmentation patterns upon ionization. These fragmentation pathways are crucial for structural confirmation and for predicting the outcomes of chemical or photochemical reactions.

For this compound (Molecular Weight: 125.11 g/mol ), electron ionization (EI) would produce a molecular ion ([M]⁺•) at m/z 125. The high-energy molecular ion would then undergo characteristic fragmentation. The primary fragmentation pathway for cyclobutanone derivatives is a [2+2] cycloreversion, which involves the cleavage of two opposing C-C bonds. mtak.hunih.gov

For this specific molecule, two main cycloreversion pathways are possible:

Pathway A: Cleavage of the C1-C2 and C3-C4 bonds to yield ketene (B1206846) (m/z 42) and vinyl isocyanate (m/z 69).

Pathway B: Cleavage of the C1-C4 and C2-C3 bonds to yield ethene (m/z 28) and isocyanatoketene (m/z 83).

The relative abundance of the resulting fragment ions would provide insight into the preferred fragmentation pathway, which is influenced by the stability of the charged and neutral fragments produced. Other common fragmentation processes could include the loss of carbon monoxide (CO, 28 Da) from the carbonyl group or the loss of the isocyanate radical (•NCO, 42 Da). researchgate.net

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Possible Origin |

|---|---|---|

| 125 | [C₅H₅NO₂]⁺• | Molecular Ion (M⁺•) |

| 97 | [C₄H₅O₂]⁺ | [M - C₂H₂]⁺• (Loss of ethene) or [M - CO]⁺• |

| 83 | [C₃HNO]⁺• | Isocyanatoketene (from Pathway B) |

| 69 | [C₃H₃NO]⁺• | Vinyl isocyanate (from Pathway A) |

| 42 | [C₂H₂O]⁺• | Ketene (from Pathway A) |

| 28 | [C₂H₄]⁺• | Ethene (from Pathway B) |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a precise molecular formula. For this compound, the theoretical exact mass can be calculated based on the masses of its constituent isotopes.

The molecular formula of this compound is C₅H₅NO₂. The expected monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), provides a highly specific value that can be experimentally verified. In a typical HRMS experiment, the compound would be ionized, often using a soft ionization technique like electrospray ionization (ESI), to form protonated molecules ([M+H]⁺) or other adducts. The high resolving power of instruments like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers would then allow for the precise measurement of these ions. nih.govacs.orgnih.gov

The accurate mass measurement is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. The table below illustrates the theoretical accurate masses for this compound and its common adducts that would be targeted in an HRMS analysis.

Table 1: Theoretical Accurate Mass Data for this compound

| Species | Molecular Formula | Calculated m/z |

|---|---|---|

| Neutral Molecule [M] | C₅H₅NO₂ | 111.03203 |

| Protonated Molecule [M+H]⁺ | C₅H₆NO₂⁺ | 112.03931 |

| Sodiated Adduct [M+Na]⁺ | C₅H₅NNaO₂⁺ | 134.02142 |

This is an interactive data table. You can sort and filter the data.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is crucial for elucidating the connectivity of atoms within a molecule. For this compound, the protonated molecule ([M+H]⁺, m/z 112.0393) would be isolated and subjected to collision-induced dissociation (CID).

The fragmentation of this compound is expected to be dictated by the presence of the two functional groups: the cyclic ketone and the isocyanate group. The fragmentation of cyclic ketones often involves initial alpha-cleavage adjacent to the carbonyl group, followed by subsequent bond cleavages. whitman.edumiamioh.eduwhitman.edu Isocyanates can also undergo characteristic fragmentation patterns. astm.orgnih.gov

A plausible fragmentation pathway for protonated this compound would involve the following key steps:

Loss of CO: A common fragmentation for cyclic ketones is the loss of carbon monoxide, which would lead to a fragment ion at m/z 84.0238.

Ring Opening: Alpha-cleavage next to the carbonyl group could initiate the opening of the cyclobutane ring.

Cleavage of the Isocyanate Group: The isocyanate group (-NCO) could be lost as a neutral fragment, or fragmentation could occur at the C-N bond.

The table below outlines the expected major fragment ions and their proposed structures from an MS/MS analysis of this compound.

Table 2: Predicted MS/MS Fragmentation Data for [C₅H₅NO₂ + H]⁺

| Precursor m/z | Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 112.0393 | 84.0238 | CO | [C₄H₆NO]⁺ |

| 112.0393 | 70.0400 | C₂H₂O | [C₃H₄NO]⁺ |

| 112.0393 | 56.0497 | C₂H₂NCO | [C₃H₅O]⁺ |

This is an interactive data table. You can sort and filter the data.

X-ray Crystallography and Electron Diffraction Studies

Determination of Solid-State Molecular Structure

A hypothetical single-crystal X-ray diffraction experiment on a suitable crystal of this compound would yield a detailed structural model. The table below presents anticipated key structural parameters based on known data for similar cyclobutanone derivatives. researchgate.net

Table 3: Predicted Molecular Geometry Parameters for this compound

| Parameter | Description | Expected Value |

|---|---|---|

| C-C (ring) | Average carbon-carbon bond length in the cyclobutane ring | 1.55 Å |

| C=O | Carbon-oxygen double bond length of the ketone | 1.21 Å |

| N=C (isocyanate) | Nitrogen-carbon double bond length of the isocyanate | 1.18 Å |

| C=O (isocyanate) | Carbon-oxygen double bond length of the isocyanate | 1.19 Å |

| C-C-C (ring) | Average internal bond angle of the cyclobutane ring | ~88° |

This is an interactive data table. You can sort and filter the data.

Analysis of Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a crystal lattice, known as crystal packing, is governed by intermolecular interactions. Understanding these interactions is crucial for predicting the physical properties of a crystalline solid. For this compound, several types of non-covalent interactions would be expected to influence its crystal structure.

The polar nature of the carbonyl (C=O) and isocyanate (-N=C=O) groups would likely lead to significant dipole-dipole interactions. Furthermore, weak hydrogen bonds of the C-H···O type are expected, where the oxygen atoms of the carbonyl and isocyanate groups act as hydrogen bond acceptors. These interactions would create a three-dimensional network, defining the packing of the molecules in the crystal.

Analysis of the crystal structure would allow for the detailed characterization of these interactions, including their distances and angles. The table below summarizes the potential intermolecular interactions that would be investigated.

Table 4: Potential Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Distance Range |

|---|---|---|---|

| Dipole-Dipole | C=O, -NCO | C=O, -NCO | N/A |

| C-H···O Hydrogen Bond | C-H (ring) | O=C (ketone) | 2.2 - 2.8 Å (H···O) |

This is an interactive data table. You can sort and filter the data.

Computational and Theoretical Investigations of 3 Isocyanatocyclobutan 1 One Reactivity and Structure

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govchemrxiv.org It is a widely used tool in computational chemistry for its favorable balance between accuracy and computational cost. nih.govarxiv.org DFT calculations would be fundamental in understanding the intrinsic properties of 3-isocyanatocyclobutan-1-one.

A crucial first step in the computational analysis of this compound would be the optimization of its molecular geometry. arxiv.orgresearchgate.net This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface, thus predicting the most stable three-dimensional structure of the molecule. mcmaster.ca DFT methods, such as those employing hybrid functionals like B3LYP or more modern functionals, combined with appropriate basis sets (e.g., 6-311++G(d,p)), are routinely used for this purpose. mdpi.comresearchgate.netscispace.com

The optimization would yield key structural parameters, including bond lengths, bond angles, and dihedral angles. Furthermore, the calculation would provide insights into the electronic structure, such as the distribution of electron density, molecular orbital shapes, and energies (e.g., HOMO and LUMO). researchgate.netscispace.commdpi.com These electronic properties are critical for understanding the molecule's reactivity.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

| N=C=O Angle (°) | Data not available |

| Ring Puckering Angle (°) | Data not available |

This table is for illustrative purposes only. The values would be determined through DFT calculations.

Once the optimized geometry is obtained, DFT calculations can be used to predict various spectroscopic properties. These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. For instance, vibrational frequencies can be calculated to predict the appearance of an infrared (IR) spectrum. researchgate.net Additionally, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be computed to aid in the analysis of ¹H and ¹³C NMR spectra. Electronic excitation energies, calculated using Time-Dependent DFT (TD-DFT), can help in understanding the UV-Vis absorption spectrum. researchgate.net

Table 2: Hypothetical Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Property | Predicted Value |

|---|---|

| C=O Stretch (cm⁻¹) | Data not available |

| N=C=O Asymmetric Stretch (cm⁻¹) | Data not available |

| ¹³C Chemical Shift (C=O, ppm) | Data not available |

| ¹H Chemical Shift (CH-NCO, ppm) | Data not available |

This table is for illustrative purposes only. The values would be generated from specific DFT calculations.

Exploration of Reaction Transition States and Energy Profiles

Understanding the reactivity of this compound involves mapping out the potential energy surfaces of its reactions. This is achieved by locating the transition states that connect reactants to products and calculating the associated energy barriers. mcmaster.cayoutube.com

The isocyanate group is well-known for participating in cycloaddition reactions, such as [2+2] and [3+2] cycloadditions. mdpi.com Computational modeling can elucidate the mechanisms of these reactions for this compound. By identifying the transition state structures and calculating the activation energies, one can predict the feasibility and stereoselectivity of different cycloaddition pathways. mdpi.com These calculations would reveal whether the reaction proceeds through a concerted or a stepwise mechanism.

The strained cyclobutane (B1203170) ring in this compound suggests the possibility of ring-opening or rearrangement reactions under certain conditions. rsc.orgnih.gov Computational studies are essential for exploring these potential reaction pathways. chemrxiv.org By calculating the energy barriers for various ring-opening and rearrangement mechanisms, researchers can predict the stability of the molecule and the conditions under which such transformations might occur. This would provide valuable information on potential decomposition pathways or synthetic routes to other complex molecules.

Quantum Chemical Topology Analysis

Quantum Chemical Topology (QCT) offers a deeper understanding of the chemical bonding and structure of a molecule by analyzing the topology of a scalar field, most commonly the electron density. sciencesconf.orgresearchgate.net This approach partitions the molecule into atomic basins, allowing for a rigorous definition of atoms in molecules and the bonds between them. researchgate.net

One of the most prominent QCT methods is the Quantum Theory of Atoms in Molecules (QTAIM). sciencesconf.org An analysis of this compound using QTAIM would involve locating the critical points in the electron density. Bond critical points, for example, would provide information about the nature and strength of the chemical bonds within the molecule. This analysis could reveal details about the strain in the cyclobutane ring and the nature of the bonding in the isocyanate group. Other QCT methods, such as the analysis of the Electron Localization Function (ELF), could provide further insights into the electron pairing and localization, offering a detailed picture of the chemical bonding. rsc.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Electron Density Distribution and Bonding Characteristics

The electron density distribution in a molecule describes the probability of finding an electron in a particular region of space and is fundamental to understanding its chemical bonding and reactivity. wikipedia.org In this compound, the electron density is not uniformly distributed. Regions of high electron density are typically found around the electronegative oxygen and nitrogen atoms, as well as in the covalent bonds. wikipedia.org

Theoretical calculations, such as those based on Density Functional Theory (DFT), can provide a quantitative picture of this distribution. The analysis of the electron density can reveal important bonding characteristics. For instance, the carbon-oxygen double bond of the ketone and the nitrogen-carbon-oxygen linkage of the isocyanate group are expected to be highly polarized. This polarization is a key factor in the molecule's reactivity.

A topological analysis of the electron density, using frameworks like the Quantum Theory of Atoms in Molecules (QTAIM), can precisely define atomic basins and characterize the nature of the chemical bonds (e.g., covalent vs. ionic character). For this compound, this analysis would likely show significant covalent character in the C-C and C-H bonds of the cyclobutane ring, with a higher degree of polarization and potential ionic character in the C=O and N=C=O bonds.

Table 1: Calculated Atomic Charges and Bond Orders for this compound

| Atom/Bond | Calculated Partial Charge (e) | Calculated Bond Order |

|---|---|---|

| O (ketone) | -0.55 | 1.85 (C=O) |

| C (ketone) | +0.60 | - |

| N (isocyanate) | -0.45 | 1.95 (N=C) |

| C (isocyanate) | +0.70 | 1.90 (C=O) |

| O (isocyanate) | -0.50 | - |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that might be obtained from DFT calculations.

Fukui Functions for Predicting Reactivity Sites

Fukui functions are a concept within Density Functional Theory that help in predicting the most reactive sites in a molecule for nucleophilic and electrophilic attack. wikipedia.org The Fukui function, denoted as f(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. faccts.de

There are three main types of Fukui functions:

f+(r): for predicting nucleophilic attack (where an electron is added).

f-(r): for predicting electrophilic attack (where an electron is removed).

f0(r): for predicting radical attack.

For this compound, the isocyanate carbon is expected to be a primary site for nucleophilic attack due to the high electronegativity of the adjacent nitrogen and oxygen atoms. The ketonic carbon would also be an electrophilic site. The oxygen atoms, with their lone pairs of electrons, are likely sites for electrophilic attack.

Table 2: Condensed Fukui Functions for Selected Atoms in this compound

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) |

|---|---|---|

| C (isocyanate) | 0.25 | 0.05 |

| C (ketone) | 0.18 | 0.08 |

| O (ketone) | 0.02 | 0.30 |

| N (isocyanate) | 0.04 | 0.22 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that might be obtained from DFT calculations. Higher values indicate a greater propensity for the specified type of attack.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with their environment. nih.govmdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the dynamic nature of this compound.

Conformational Landscape Analysis

The four-membered ring of cyclobutane is not planar and can exist in a puckered conformation. The substituents on the ring in this compound will influence the preferred conformation and the energy barrier between different puckered states. Conformational landscape analysis through MD simulations can identify the most stable conformations and the pathways for interconversion between them.

The orientation of the isocyanate group relative to the cyclobutane ring is another important conformational variable. MD simulations can explore the rotational energy barrier around the C-N bond connecting the isocyanate group to the ring. This information is crucial for understanding how the molecule might present itself to other reactants.

Table 3: Relative Energies of Conformers of this compound

| Conformer | Ring Puckering Angle (degrees) | Isocyanate Dihedral Angle (degrees) | Relative Energy (kcal/mol) |

|---|---|---|---|

| Equatorial-puckered | 25 | 180 | 0.0 |

| Axial-puckered | 25 | 60 | 1.5 |

| Planar | 0 | - | 5.2 |

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that might be obtained from MD simulations.

Solvent Effects on Reactivity

The solvent in which a reaction takes place can have a profound impact on its rate and outcome. MD simulations can explicitly model the interactions between this compound and solvent molecules. This allows for the investigation of how the solvent influences the molecule's conformation and the accessibility of its reactive sites.

For example, in a polar protic solvent like water, hydrogen bonding between the solvent and the oxygen and nitrogen atoms of the isocyanate and ketone groups would be expected. These interactions can stabilize the ground state and transition states of reactions differently, thereby altering the reaction kinetics. MD simulations can provide a detailed picture of the solvent shell around the molecule and quantify the energetic contributions of these interactions. By analyzing the radial distribution functions of solvent molecules around the reactive sites, one can gain insight into how the solvent might mediate or hinder a chemical reaction.

Future Research Directions and Emerging Opportunities for 3 Isocyanatocyclobutan 1 One

Exploration of Asymmetric Synthesis and Catalysis

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For 3-isocyanatocyclobutan-1-one, which possesses a stereocenter, the development of asymmetric synthetic routes is a critical future direction. Research in this area will likely focus on the enantioselective functionalization of the cyclobutanone (B123998) moiety, which can then be converted to the target isocyanate.

Current research on the asymmetric functionalization of cyclobutanones provides a roadmap for future investigations into this compound. nih.govnih.gov Methodologies such as organocatalytic alpha-functionalization and transition metal-catalyzed reactions have proven effective for creating chiral cyclobutanone derivatives. caltech.edu For instance, proline-based organocatalysts have been used for aldol (B89426) reactions with cyclobutanone, and chiral phosphoric acids have been employed for enantioselective Baeyer-Villiger oxidations of substituted cyclobutanones. nih.gov

Future efforts could adapt these strategies to precursors of this compound. For example, the asymmetric alpha-alkylation or amination of a protected 3-aminocyclobutanone (B3028992) could establish the desired stereocenter. Subsequent conversion of the amino group to an isocyanate would yield the chiral target molecule. The exploration of novel chiral catalysts, including N-heterocyclic carbenes (NHCs) and metal complexes with chiral ligands, will be instrumental in achieving high enantioselectivity. ntu.edu.sg

| Reaction Type | Catalyst Class | Potential Substrate | Expected Outcome |

|---|---|---|---|

| α-Alkylation | Chiral Phase-Transfer Catalysts | 3-Aminocyclobutanone (protected) | Enantioenriched 2-alkyl-3-aminocyclobutanone |

| Aldol Reaction | (S)-Proline and derivatives | Cyclobutanone | Chiral 2-(hydroxyalkyl)cyclobutanones |

| Reduction of Ketone | Chiral Oxazaborolidines (CBS) | This compound | Enantioenriched 3-isocyanatocyclobutanol |

| C-H Functionalization | Palladium with Chiral Ligands | Substituted Cyclobutanones | Enantioenriched functionalized cyclobutanones rsc.org |

Integration into Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor technologies offer significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. The isocyanate group is highly reactive, and its reactions are often exothermic. The precise control over reaction parameters afforded by microreactors makes this technology particularly well-suited for the synthesis and subsequent reactions of this compound.

Future research will likely involve the development of continuous flow processes for the synthesis of this compound itself, potentially from 3-aminocyclobutanone. This would allow for the on-demand generation of this reactive intermediate, minimizing storage and handling issues. Furthermore, the integration of in-line analytical techniques, such as FTIR spectroscopy, can enable real-time monitoring and optimization of the reaction.

The true potential of flow chemistry for this compound lies in its use as a reactive building block in multistep syntheses. mdpi.comscispace.com A flow setup could involve the initial formation of a derivative via the isocyanate group, followed by a subsequent reaction at the ketone functionality in a "telescoped" sequence. This approach can significantly streamline the synthesis of complex molecules and libraries of compounds for screening purposes.

| Process | Flow Chemistry Advantage | Potential Reaction |

|---|---|---|

| Synthesis | Improved safety and control over exotherms | Phosgenation of 3-aminocyclobutanone |

| Derivatization | Rapid screening of reaction conditions | Reaction with a library of alcohols or amines |

| Multi-step Synthesis | Telescoped reactions without intermediate isolation | Urea (B33335) formation followed by reductive amination |

| Polymerization | Precise control over polymer architecture | Synthesis of polyurethanes or polyureas |

Development of Smart Materials and Responsive Systems

"Smart" or "stimuli-responsive" materials, which change their properties in response to external triggers like force, light, or pH, are at the forefront of materials science. nih.govmdpi.comrsc.orgmdpi.comnih.gov The strained cyclobutane (B1203170) ring is a known mechanophore, a chemical moiety that can undergo a constructive transformation in response to mechanical stress. acs.orgnih.govnih.govresearchgate.net This opens up exciting possibilities for incorporating this compound into polymers to create stress-responsive systems.

By polymerizing this compound through its isocyanate group, the cyclobutanone moiety can be embedded into a polymer backbone. Under mechanical force, the cyclobutane ring could potentially undergo a [2+2] cycloreversion, altering the polymer's structure and properties. nih.govnih.gov This could be harnessed for applications such as self-healing materials, stress sensors, or materials with tunable mechanical properties. The ketone group also provides a handle for further functionalization, allowing for the attachment of other responsive units or cross-linking agents.

The development of such materials would involve the synthesis of monomers derived from this compound and their subsequent polymerization. The mechanical properties of the resulting polymers would then be studied using techniques like sonication and single-molecule force spectroscopy to understand the mechanochemical response of the embedded cyclobutane units. nsf.gov

Bio-inspired Chemical Transformations and Bioconjugation Strategies

The field of bioconjugation, the linking of molecules to biomolecules such as proteins or peptides, is crucial for the development of targeted therapeutics and diagnostic agents. nih.govvilniustech.ltconsensus.app The isocyanate group of this compound is a highly reactive electrophile that can readily form covalent bonds with nucleophilic residues on proteins, such as the epsilon-amino group of lysine (B10760008) or the N-terminus. This makes it a candidate for use as a chemical linker in bioconjugation.

Future research could explore the use of this compound to attach small-molecule drugs, imaging agents, or other functional moieties to antibodies or other targeting proteins. The cyclobutane ring offers a rigid and compact scaffold that may influence the pharmacokinetic properties of the resulting bioconjugate. nih.govresearchgate.net The ketone group provides an additional site for modification, either before or after conjugation, allowing for the introduction of a second payload or a solubility-enhancing group.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Isocyanatocyclobutan-1-one in laboratory settings?

- Methodology : The synthesis typically involves introducing an isocyanate group to a cyclobutanone precursor. A plausible route is the Curtius rearrangement of acyl azides derived from cyclobutanecarboxylic acid derivatives. Alternatively, nucleophilic substitution on halogenated cyclobutane intermediates (e.g., 3-halocyclobutan-1-one) using sodium cyanate or trimethylsilyl isocyanate could be explored. Reaction conditions (temperature, solvent polarity, and catalysts) must be optimized to minimize ring strain-induced side reactions .

- Key Considerations : Monitor reaction progress via thin-layer chromatography (TLC) and characterize intermediates using / NMR to confirm regioselectivity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Spectroscopy : Use NMR (to identify α-protons to the carbonyl and isocyanate groups) and IR spectroscopy (to confirm the isocyanate N=C=O stretch at ~2250–2275 cm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-MS can verify molecular ion peaks (CHNO, MW 111.10) and detect impurities .

- Quantitative Analysis : Purity can be assessed via HPLC with UV detection at 220–250 nm, calibrated against a certified reference standard.

Q. What are the key stability considerations for storing and handling this compound?

- Stability Profile : The compound is moisture-sensitive due to the reactive isocyanate group, which can hydrolyze to form urea derivatives. Store under inert atmosphere (argon or nitrogen) at –20°C in anhydrous solvents (e.g., THF or DCM) .

- Safety Protocol : Use gloveboxes for handling, and avoid skin contact (wear nitrile gloves and protective eyewear). Quench waste with ethanol/water mixtures to deactivate isocyanate groups .

Advanced Research Questions

Q. How does the electron-deficient nature of the cyclobutane ring influence the reactivity of the isocyanate group in this compound?

- Mechanistic Insight : The cyclobutane ring’s angle strain (≈90° bond angles) increases electrophilicity at the isocyanate carbon, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). Comparative studies with acyclic isocyanates show accelerated reaction kinetics in cyclobutane derivatives .

- Experimental Design : Perform kinetic studies (e.g., pseudo-first-order reactions with aniline in DMSO) monitored via NMR (if using fluorinated analogs) or FT-IR to track NCO consumption.

Q. What computational chemistry approaches are suitable for predicting the reaction pathways of this compound with nucleophiles?

- Methodology :

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to map transition states and activation energies for nucleophilic addition .

- Molecular Dynamics : Simulate solvent effects (e.g., DCM vs. THF) on reaction trajectories using explicit solvent models .

- Validation : Correlate computational predictions with experimental kinetic data to refine force fields.

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Data Contradiction Analysis :

- Assay Standardization : Replicate enzyme inhibition (e.g., IC measurements) under controlled conditions (pH, temperature, and co-solvents) to minimize variability .

- Structure-Activity Relationships (SAR) : Compare bioactivity across derivatives with systematic substituent variations (e.g., halogenation at C3) to identify pharmacophoric motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.